N-(4-acetylphenyl)-4-tosylbutanamide
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Overview
Description
N-(4-acetylphenyl)-4-tosylbutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tosyl group via a butanamide linkage
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins such as heat shock protein hsp 90-alpha .
Mode of Action
The exact mode of action of N-(4-acetylphenyl)-4-tosylbutanamide It’s likely that it interacts with its targets in a manner similar to other aromatic anilides .
Biochemical Pathways
The specific biochemical pathways affected by This compound Aromatic anilides, the class of compounds to which it belongs, are known to interact with various biochemical pathways .
Pharmacokinetics
The ADME properties of This compound It’s important to note that these properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to exhibit significant biological activity .
Biochemical Analysis
Biochemical Properties
N-(4-acetylphenyl)-4-tosylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as acetylcholinesterase, which is crucial for neurotransmission . The compound’s interaction with these enzymes involves binding to the active site, thereby preventing the substrate from accessing the enzyme and inhibiting its activity.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it can modulate signaling pathways related to neurotransmitter release and uptake, impacting synaptic plasticity and overall neuronal function
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as acetylcholinesterase, leading to enzyme inhibition . This binding can induce conformational changes in the enzyme structure, further enhancing its inhibitory effects. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft . This interaction can affect overall metabolic homeostasis and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-tosylbutanamide typically involves the reaction of 4-acetylphenylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides and thiol derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a drug precursor and its potential therapeutic effects.
Industry: Utilized in the production of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-4-tosylbutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and tosyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPXIMRILAHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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